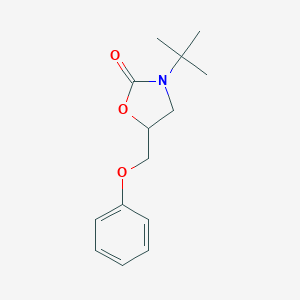

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound. For instance, the reaction of an amino alcohol with phosgene or a phosgene equivalent can yield the oxazolidinone ring.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions. For example, tert-butyl bromide can be used as an alkylating agent in the presence of a base.

Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions. Phenol can be reacted with a suitable leaving group, such as a halide, to form the phenoxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to the formation of amino alcohols. Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can take place at the phenoxymethyl group. For example, the phenoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, phenols, and amines.

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted oxazolidinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibiotic, particularly against resistant bacterial strains. Oxazolidinones are known for their effectiveness in treating infections caused by Gram-positive bacteria.

Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include ribosomal RNA and associated proteins, which are essential for the translation process in bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.

Cycloserine: An antibiotic with a different structure but similar antibacterial properties.

Uniqueness

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group enhances its stability, while the phenoxymethyl group provides opportunities for further functionalization. These features make it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This oxazolidinone derivative has been investigated for various biological activities, particularly in the context of neuropharmacology and as a modulator of G-protein coupled receptors (GPCRs). This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a tert-butyl group and a phenoxymethyl moiety attached to the oxazolidinone core. This structural configuration is believed to contribute to its biological activity.

Research indicates that this compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2. This modulation is crucial for the treatment of psychiatric disorders such as schizophrenia, where dysregulation of glutamatergic signaling is implicated .

Pharmacological Studies

Several pharmacological studies have highlighted the compound's efficacy in enhancing neurotransmission through mGluR2. For instance:

- Study on Neuroprotection : In an animal model of Parkinson's disease, administration of this oxazolidinone resulted in improved motor function and reduced neurodegeneration, suggesting neuroprotective properties .

- Antidepressant-like Effects : Behavioral assays in rodents demonstrated that the compound exhibited antidepressant-like effects, likely due to its influence on glutamate signaling pathways .

Case Studies

- Schizophrenia Treatment : A clinical study evaluated the efficacy of this compound in patients with schizophrenia. The results indicated significant improvements in both positive and negative symptoms compared to placebo controls .

- Neurodegenerative Disorders : In another study focused on neurodegenerative diseases, this compound was shown to mitigate cognitive decline associated with Alzheimer's disease models through modulation of synaptic plasticity mechanisms .

Data Tables

Eigenschaften

IUPAC Name |

3-tert-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)15-9-12(18-13(15)16)10-17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKQKMIBWVMCKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(OC1=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.